molecular formula C12H14O5 B13561779 Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate

Cat. No.: B13561779
M. Wt: 238.24 g/mol
InChI Key: JLLZWHABSHWSGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate

    Reduction: Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanol

    Substitution: 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoic acid

Scientific Research Applications

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
  • (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

Uniqueness

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxane ring with a hydroxypropanoate moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C12H14O5/c1-15-12(14)6-8(13)11-7-16-9-4-2-3-5-10(9)17-11/h2-5,8,11,13H,6-7H2,1H3

InChI Key

JLLZWHABSHWSGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1COC2=CC=CC=C2O1)O

Origin of Product

United States

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